5-(4-T-Butylsulfamoylphenyl)-2-chloronicotinic acid
Description
5-(4-T-Butylsulfamoylphenyl)-2-chloronicotinic acid is a complex organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a chloronicotinic acid core substituted with a t-butylsulfamoylphenyl group
Properties
IUPAC Name |
5-[4-(tert-butylsulfamoyl)phenyl]-2-chloropyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S/c1-16(2,3)19-24(22,23)12-6-4-10(5-7-12)11-8-13(15(20)21)14(17)18-9-11/h4-9,19H,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYLPRNYXIGGLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(N=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-T-Butylsulfamoylphenyl)-2-chloronicotinic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Reduction: Conversion of the nitro group to an amine.
Sulfonation: Introduction of the sulfonamide group.
Coupling: Formation of the final product through coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
5-(4-T-Butylsulfamoylphenyl)-2-chloronicotinic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions may vary depending on the substituent being introduced, often involving halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
5-(4-T-Butylsulfamoylphenyl)-2-chloronicotinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-T-Butylsulfamoylphenyl)-2-chloronicotinic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Chloronicotinic acid: A simpler analog without the t-butylsulfamoylphenyl group.
4-T-Butylsulfamoylbenzoic acid: Lacks the chloronicotinic acid core.
Uniqueness
5-(4-T-Butylsulfamoylphenyl)-2-chloronicotinic acid is unique due to its combined structural features, which confer specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for targeted research and applications.
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